(4-(Morpholinosulfonyl)phenyl)methanol
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Overview
Description
(4-(Morpholinosulfonyl)phenyl)methanol is a chemical compound with a molecular weight of 257.30 g/mol. It is an ether derivative that contains a morpholine ring and a sulfonyl group attached to a phenyl ring, which is further connected to a methanol group. This compound is known for its high purity and versatility in various laboratory applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Morpholinosulfonyl)phenyl)methanol typically involves the reaction of 4-(chloromethyl)phenyl sulfone with morpholine under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate is used to facilitate the reaction. The product is then purified through recrystallization or column chromatography to obtain high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(Morpholinosulfonyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as bromine or nitric acid for halogenation and nitration reactions, respectively.
Major Products
Oxidation: 4-(Morpholinosulfonyl)benzaldehyde or 4-(Morpholinosulfonyl)benzoic acid.
Reduction: 4-(Morpholinosulfonyl)phenyl sulfide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(4-(Morpholinosulfonyl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(Morpholinosulfonyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with biological macromolecules, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-(Morpholine-4-carbonyl)phenyl)boronic acid pinacol ester
- (4-(Morpholinomethyl)phenylboronic acid pinacol ester
- (3-(Morpholine-4-carbonyl)phenyl)boronic acid pinacol ester
Uniqueness
(4-(Morpholinosulfonyl)phenyl)methanol is unique due to its combination of a morpholine ring and a sulfonyl group, which imparts distinct chemical and biological properties.
Biological Activity
(4-(Morpholinosulfonyl)phenyl)methanol is a chemical compound characterized by a morpholinosulfonyl group attached to a phenyl ring, along with a hydroxymethyl functional group. This unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. Its potential applications include acting as an enzyme inhibitor and developing therapeutic agents for diseases such as cancer and bacterial infections.
Molecular Structure and Properties
The molecular structure of this compound includes the following key features:
- Morpholinosulfonyl Group : This moiety is known for its biological activity, particularly in enzyme inhibition.
- Hydroxymethyl Group : This functional group enhances the compound's solubility and reactivity.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on various enzymes involved in critical biological pathways. Some notable findings include:
- Inhibitory Effects : Compounds with morpholinosulfonyl groups have shown selective inhibition of specific enzymes, which is crucial for their therapeutic potential.
- Binding Affinity Studies : Molecular docking simulations reveal that this compound can effectively bind to target enzymes, modulating their activity and potentially leading to therapeutic benefits.
Case Studies
Several studies have explored the biological activity of this compound and its analogs:
- Antifungal Activity : A study reported that related compounds exhibited moderate fungicidal activities against various fungal strains, indicating potential applications in antifungal therapy .
- Anticancer Potential : Research has identified derivatives of morpholinosulfonyl compounds that display significant cytotoxic effects against tumor cells, suggesting their role in cancer treatment .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique features:
Compound Name | Description | Unique Features |
---|---|---|
(4-(Morpholinosulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone | Contains both morpholinosulfonyl and pyridin-4-yloxy groups | Enhanced receptor interaction due to pyridine moiety |
(4-(Morpholinosulfonyl)phenyl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanone | Similar structure but with a pyridin-3-yloxy group | Variation in receptor selectivity |
(4-(Morpholinosulfonyl)phenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone | Contains pyridin-2-yloxy group | Potential differences in pharmacokinetics |
Properties
Molecular Formula |
C11H15NO4S |
---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)methanol |
InChI |
InChI=1S/C11H15NO4S/c13-9-10-1-3-11(4-2-10)17(14,15)12-5-7-16-8-6-12/h1-4,13H,5-9H2 |
InChI Key |
VSCIAUWQSLVOOL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
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